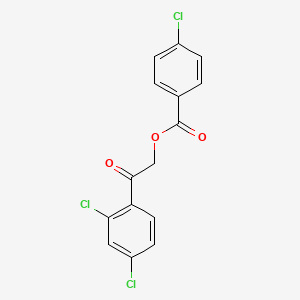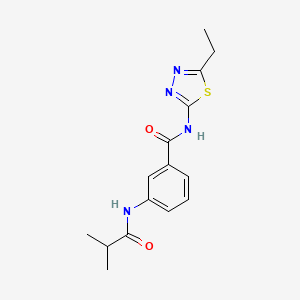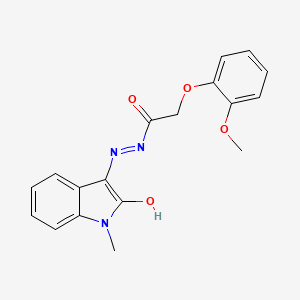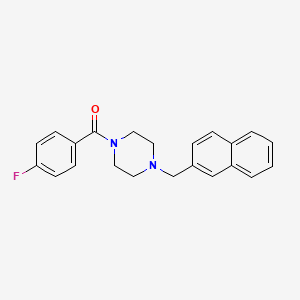![molecular formula C9H8Cl2N4OS B5764118 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'AMT' and has been shown to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
AMT has been extensively studied for its potential applications in scientific research. One of the primary applications of AMT is in the field of cancer research. Studies have shown that AMT has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
AMT has also been studied for its potential applications in the field of neuroscience. Studies have shown that AMT can modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders such as depression and anxiety.
作用機序
The exact mechanism of action of AMT is not fully understood. However, studies have suggested that AMT may exert its effects through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. Additionally, AMT has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
AMT has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter activity, and inhibition of certain enzymes and proteins involved in cellular signaling pathways.
実験室実験の利点と制限
One of the primary advantages of using AMT in lab experiments is its potent anti-cancer properties. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using AMT in lab experiments is its potential toxicity. Studies have shown that high doses of AMT can lead to liver and kidney damage, highlighting the importance of careful dosing and monitoring.
将来の方向性
There are several future directions for research on AMT. One area of research is the development of more potent and selective AMT analogs for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of neurological disorders. Finally, studies are needed to explore the potential toxicity of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (AMT) is a chemical compound with potent anti-cancer properties and potential applications in the field of neuroscience. The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. AMT has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity. While AMT has promising applications in scientific research, its potential toxicity highlights the importance of careful dosing and monitoring. Further research is needed to fully understand the mechanism of action of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
合成法
The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of AMT as a yellow crystalline solid. The purity of the synthesized AMT can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
特性
IUPAC Name |
4-amino-3-[(3,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-6-2-1-5(3-7(6)11)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKXIHQCHRNAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NNC(=S)N2N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)



![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)

